JWH-200

Übersicht

Beschreibung

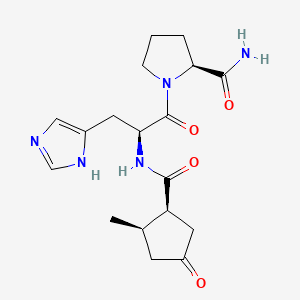

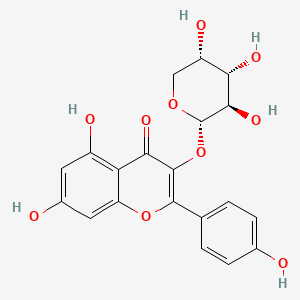

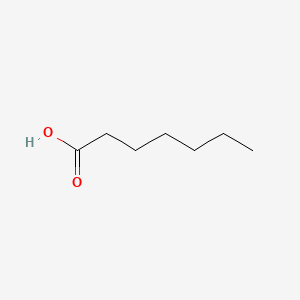

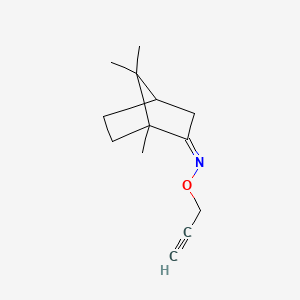

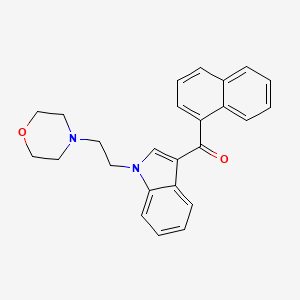

JWH 200, auch bekannt als (1-(2-Morpholin-4-ylethyl)indol-3-yl)-naphthalen-1-ylmethanon, ist ein synthetisches Cannabinoid aus der Aminoalkylindol-Familie. Es wurde von John W. Huffman und seinem Team im Rahmen ihrer Forschung zu Cannabinoid-Rezeptor-Agonisten entwickelt. Diese Verbindung wirkt als Agonist für Cannabinoid-Rezeptoren, insbesondere den CB1-Rezeptor, und wurde auf seine analgetischen Eigenschaften untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung synthetischer Cannabinoide verwendet.

Biologie: Wird auf seine Auswirkungen auf Cannabinoid-Rezeptoren und sein Potenzial als Werkzeug zur Untersuchung des Endocannabinoid-Systems untersucht.

Medizin: Wird auf seine analgetischen Eigenschaften und seine potenziellen therapeutischen Anwendungen in der Schmerztherapie untersucht.

Wirkmechanismus

JWH 200 entfaltet seine Wirkung durch die Bindung an Cannabinoid-Rezeptoren, insbesondere den CB1-Rezeptor. Diese Bindung aktiviert den Rezeptor, was zu einer Kaskade intrazellulärer Ereignisse führt, die verschiedene physiologische Prozesse modulieren. Die Aktivierung von CB1-Rezeptoren beeinflusst die Neurotransmitterfreisetzung, was zu analgetischen und psychoaktiven Wirkungen führt. Die hohe Affinität der Verbindung für CB1-Rezeptoren ist ein Schlüsselfaktor für ihre Potenz .

Wirkmechanismus

JWH-200, also known as 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole or [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone, is a synthetic compound from the aminoalkylindole family .

Target of Action

This compound primarily targets the cannabinoid receptor , specifically the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and plays a crucial role in maintaining homeostasis by modulating neurotransmitter release .

Mode of Action

This compound acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with a binding affinity, Ki, of 42 nM, which is around the same as that of THC . This binding triggers a series of intracellular events, leading to the modulation of neurotransmitter release.

Biochemical Pathways

The activation of the CB1 receptor by this compound leads to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of protein kinase A . This results in the modulation of various ion channels and the inhibition of neurotransmitter release.

Pharmacokinetics

The pharmacokinetics of this compound contribute to its analgesic potency in vivo, which is higher than that of other analogues with stronger CB1 binding affinity in vitro .

Result of Action

The activation of the CB1 receptor by this compound can lead to various physiological effects, including analgesia, altered memory processes, and decreased locomotor activity . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the legal status of this compound varies by country, which can impact its availability and use .

Biochemische Analyse

Biochemical Properties

JWH-200 acts as a cannabinoid (CB) receptor ligand . It binds to the CB1 receptor with high-affinity . The effects of this compound in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC .

Cellular Effects

This compound has been found to have a strong cytotoxic potential .

Molecular Mechanism

This compound is an analgesic chemical from the aminoalkylindole family that acts as a cannabinoid receptor agonist . Its binding affinity, Ki at the CB1 receptor is 42 nM, around the same as that of THC .

Temporal Effects in Laboratory Settings

The stability of this compound was studied in whole blood and urine samples stored under different temperature conditions for a period of six months . The content of this compound in blood stored in different conditions ranged from 30 to 53% of the initial value after storage for six months, and in the urine these values ranged from 52 to 77% .

Dosage Effects in Animal Models

An acute injection of CB2 receptor agonist JWH-133 at the dose range (0.05–1.0 mg/kg) and CB2 receptor antagonist, AM 630 at the dose range (0.1–1.0 mg/kg) decreased locomotion of mice .

Metabolic Pathways

The major metabolic pathway of this compound, like other aminoalkylindoles, is characterized by the formation of dihydrodiols via the arene oxide pathway . There are also extensive metabolic structural modifications on other parts of the this compound molecule .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von JWH 200 beinhaltet die Reaktion von 1-Naphthoylchlorid mit 1-(2-Morpholin-4-ylethyl)indol in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für JWH 200 nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen für größere Chargen, die Gewährleistung einer gleichbleibenden Qualität und Reinheit sowie die Implementierung von Sicherheitsmaßnahmen zur Handhabung der beteiligten Chemikalien umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

JWH 200 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Morpholinring oder an der Indol-Einheit auftreten.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Naphthoyl-Einheit modifizieren.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene oder Nitrierungsmittel unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation des Morpholinrings zur Bildung von N-Oxid-Derivaten führen, während die Reduktion der Carbonylgruppe zu Alkohol-Derivaten führt .

Vergleich Mit ähnlichen Verbindungen

JWH 200 gehört zu einer größeren Familie von synthetischen Cannabinoiden, darunter:

JWH 018: Bekannt für seine hohe Potenz und weit verbreitete Verwendung in synthetischen Cannabisprodukten.

JWH 073: Ähnlich wie JWH 018, aber mit einer leicht anderen chemischen Struktur, was zu unterschiedlichen pharmakologischen Wirkungen führt.

CP 47,497: Ein weiteres synthetisches Cannabinoid mit einer anderen chemischen Struktur, aber ähnlichen Auswirkungen auf Cannabinoid-Rezeptoren

Im Vergleich zu diesen Verbindungen ist JWH 200 einzigartig aufgrund seiner spezifischen chemischen Struktur, die einen Morpholinring enthält. Dieses strukturelle Merkmal trägt zu seinen unterschiedlichen pharmakokinetischen Eigenschaften und Wirkungen bei .

Eigenschaften

IUPAC Name |

[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWYXJHTNGJPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145946 | |

| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria. | |

| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

103610-04-4 | |

| Record name | JWH 200 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103610-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-200 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103610044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(4-Morpholinyl)ethyl)-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-200 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN5J913P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-[2-(4-Morpholinyl)ethyl]-3-(1-naphthoyl) indole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: JWH-200 is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors, primarily the CB1 receptor. [, , ] While its exact mechanism of action requires further elucidation, binding to CB1 receptors in the central nervous system is known to produce psychoactive effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of marijuana. [] These effects include euphoria, relaxation, altered perception, and impaired motor function. [, , ]

A:

Molecular Formula: C25H25NO2* Molecular Weight: 371.47 g/mol* Spectroscopic Data:* While the provided research abstracts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed for structural characterization of synthetic cannabinoids. [, , ]

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action involves binding to cannabinoid receptors, not catalyzing chemical reactions.

A: Although not explicitly mentioned in the abstracts, computational chemistry techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be employed to understand the binding interactions of this compound with its target receptors and predict the activity of its analogs. []

A: Modifications to the structure of this compound can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ] For instance, alterations to the indole ring, the naphthyl group, or the morpholine ring can influence its binding affinity and pharmacological profile. [, ]

A: While specific SHE regulations vary by jurisdiction, this compound and many other synthetic cannabinoids are often classified as controlled substances due to their potential for abuse and adverse health effects. [, , ] Responsible handling, storage, and disposal practices are crucial for mitigating risks associated with these compounds.

A: While this compound demonstrates high potency in binding to CB1 receptors, [, ] the provided abstracts do not elaborate on specific cell-based assays, animal models, or clinical trials conducted to evaluate its efficacy. [] It is crucial to note that due to ethical and legal concerns, conducting human clinical trials with this compound is highly restricted.

A: this compound has been associated with various adverse effects, including anxiety, paranoia, agitation, tachycardia, and even more serious cardiovascular events like myocardial infarction. [, ] It is crucial to recognize that the lack of comprehensive toxicological data on many synthetic cannabinoids poses significant health risks to users. [, ]

A: Current research focuses on identifying specific metabolites of this compound in biological samples like urine and blood as biomarkers of exposure. [, , , ] Advanced analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are being used to detect and quantify these metabolites. [, , ]

A: Various analytical techniques are employed to identify and quantify this compound and its metabolites in different matrices. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-resolution mass spectrometry (HRMS) coupled with various separation techniques are commonly used. [, , , , , , ]

A: The provided abstracts lack specific details on the dissolution rate and solubility of this compound in various media. Understanding these properties is crucial for developing appropriate formulations and analytical methods, as they can significantly impact the bioavailability and efficacy of this compound. []

A: Analytical methods for this compound undergo rigorous validation processes to ensure their accuracy, precision, selectivity, sensitivity, and robustness. [, , , ] These validation procedures are crucial for generating reliable and reproducible data in research and forensic settings.

A: Given the classification of this compound as a controlled substance in many countries, strict quality control and assurance measures are essential during development, manufacturing, and distribution to minimize risks and ensure product consistency and safety. [, ]

A: While the provided abstracts do not directly address this aspect, it is known that certain synthetic cannabinoids can affect the activity of drug-metabolizing enzymes, particularly cytochrome P450 enzymes, potentially leading to altered drug metabolism and potential drug-drug interactions. []

A: The quest for novel psychoactive substances with similar effects to cannabis has led to the emergence of numerous synthetic cannabinoids, each with its own pharmacological and toxicological profile. [, , ] These alternatives continually evolve, posing challenges for analytical detection and regulatory control.

A: Essential resources for researching this compound include access to advanced analytical instrumentation (e.g., GC-MS, LC-MS/MS, HRMS), certified reference materials, in vitro and in vivo models, and specialized databases for compound identification and toxicological information. []

A: this compound emerged in the late 2000s as part of a wave of new synthetic cannabinoids introduced as legal alternatives to cannabis. [, , ] Its emergence highlighted the challenges posed by novel psychoactive substances and prompted increased research into their analytical detection, pharmacological characterization, and toxicological assessment.

A: Research on this compound and other synthetic cannabinoids requires collaboration across various disciplines, including analytical chemistry, pharmacology, toxicology, forensic science, and public health. [] This interdisciplinary approach is crucial for addressing the analytical challenges, understanding the health risks, and developing effective strategies to mitigate the negative impacts associated with these substances.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.